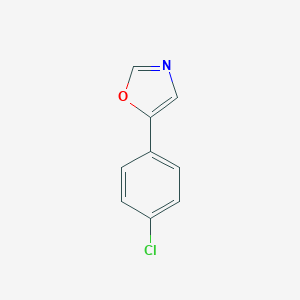

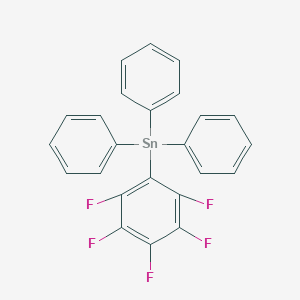

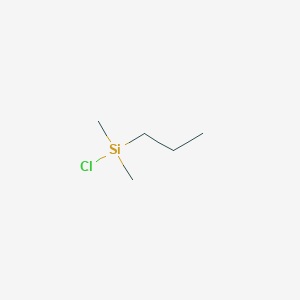

![molecular formula C9H13NO B094340 4-[(二甲基氨基)甲基]苯酚 CAS No. 103-87-7](/img/structure/B94340.png)

4-[(二甲基氨基)甲基]苯酚

描述

4-[(Dimethylamino)methyl]phenol is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is characterized by the presence of a dimethylamino group attached to a phenol moiety, which can participate in a variety of chemical reactions and form complexes with metals .

Synthesis Analysis

The synthesis of derivatives of 4-[(dimethylamino)methyl]phenol has been reported through various methods. For instance, lithium and sodium phenolates of 2-[(dimethylamino)methyl]phenol and its derivatives have been synthesized and studied using NMR spectroscopy and X-ray diffraction . Another derivative, (E)-4-(3-(dimethylamino)prop-1-enyl) phenol, was synthesized through a one-pot method involving the reaction of (E)-3-(4-hydroxyphenyl) acrylic acid with dimethylamine and formaldehyde . Additionally, a Mannich reaction followed by methylation and nucleophilic substitution was used to synthesize eugenol derivatives, including 4-allyl-6-(dimethylamino)methyl-2-methoxy phenol .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various techniques. X-ray diffraction studies have revealed the solid-state structures of complexes derived from 2,6-bis[(dimethylamino)methyl]-4-methylphenol , as well as the crystal structure of (E)-4-(3-(dimethylamino)prop-1-enyl) phenol . These studies provide insights into the planarity of the molecules and the angles between different rings in the structures.

Chemical Reactions Analysis

4-[(Dimethylamino)methyl]phenol and its derivatives exhibit interesting reactivity. For example, 4-(dimethylamino)phenol (DMAP) can form a quinoid compound that undergoes sequential oxidation/addition reactions, leading to the formation of a highly reactive cyclization product when reacted with glutathione . Nitro-substituted derivatives have been used as solvatochromic switches and probes for investigating preferential solvation in solvent mixtures, demonstrating the compound's ability to interact with different solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(dimethylamino)methyl]phenol derivatives have been characterized through various studies. The solvatochromic behavior of nitro-substituted phenolates indicates their interaction with the solvent environment . The luminescent properties of certain derivatives have also been investigated, revealing the potential for applications in optical materials . The crystallographic data, including space group, lattice parameters, and molecular structure, have been determined for some derivatives, which is essential for understanding their physical properties .

科学研究应用

化学合成

4-[(二甲基氨基)甲基]苯酚用于合成各种化学化合物 . 它可用作构建块来创建更复杂的分子,有助于开发新材料和药物 .

氰化物解毒剂

4-[(二甲基氨基)甲基]苯酚的一个重要应用是作为氰化物解毒剂 . 它通过诱导形成高铁血红蛋白(一种对氰化物具有高亲和力的血红蛋白形式)起作用。 这使得氰化物离子可以与高铁血红蛋白结合,恢复正常的细胞呼吸 .

生物化学研究工具

在生物化学中,4-[(二甲基氨基)甲基]苯酚可用作研究工具。 例如,它可用于研究各种物质对细胞呼吸的影响 .

工业应用

在工业环境中,4-[(二甲基氨基)甲基]苯酚可用于生产染料和颜料。 它的化学结构使其能够与其他分子结合,产生广泛的颜色 .

药物研究

4-[(二甲基氨基)甲基]苯酚可用于药物研究。 它的特性使其成为开发新药物的宝贵工具 .

环境科学

在环境科学中,4-[(二甲基氨基)甲基]苯酚可用于研究各种化学物质对环境的影响。 它可用作标记物来追踪某些物质的扩散 .

作用机制

Target of Action

The primary target of 4-[(Dimethylamino)methyl]phenol is the heme group in hemoglobin . The heme group plays a crucial role in oxygen transport and storage in the body.

Mode of Action

4-[(Dimethylamino)methyl]phenol works by generating methemoglobin , a form of hemoglobin that has a higher affinity for cyanide . This compound interacts with the heme group in hemoglobin, converting the ferrous iron (Fe2+) to the ferric form (Fe3+), thereby forming methemoglobin .

Biochemical Pathways

The formation of methemoglobin affects the respiratory chain in the body . In normal intermediary metabolism, six adenosine triphosphates (ATPs) are created by passing two pairs of electrons down the respiratory chain from two reduced nicotinamide adenine dinucleotides to molecular oxygen . Cyanide has a special affinity for the ferric heme, blocking oxygen consumption and oxidative phosphorylation . If methemoglobin is formed in excess of total body cytochrome aa 3, the cyanide ion binds to methemoglobin, restoring normal cellular respiration .

Pharmacokinetics

In humans and dogs, 4-[(Dimethylamino)methyl]phenol is cleared rapidly from the blood with a half-life of less than 1 minute . This rapid clearance suggests that the compound is quickly metabolized and eliminated from the body, impacting its bioavailability.

Result of Action

The primary result of the action of 4-[(Dimethylamino)methyl]phenol is the restoration of normal cellular respiration in the presence of cyanide . By generating methemoglobin, this compound effectively sequesters cyanide ions, preventing them from inhibiting the respiratory chain and thereby mitigating the toxic effects of cyanide .

安全和危害

This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures.

Relevant Papers The paper titled “4-Dimethylamino Phenol” provides a detailed discussion on the use of 4-Dimethylaminophenol as an antidote for cyanide poisoning . It also discusses the mechanism of action of this compound .

生化分析

Cellular Effects

It is not clear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is not clear whether it has any effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

4-[(dimethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)7-8-3-5-9(11)6-4-8/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVPEIKDMMISQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041495 | |

| Record name | 4-((Dimethylamino)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103-87-7 | |

| Record name | 4-[(Dimethylamino)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((Dimethylamino)methyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[(dimethylamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-((Dimethylamino)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-dimethylamino-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((DIMETHYLAMINO)METHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA8M8AIM6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 4-[(Dimethylamino)methyl]phenol in the context of the provided research?

A1: 4-[(Dimethylamino)methyl]phenol is primarily utilized as a precursor in the synthesis of hindered amine light stabilizers (HALS), specifically Tinuvin 144. [] This compound is not directly used as a stabilizer but serves as a key building block in the chemical reaction.

Q2: How does the structure of the compound synthesized using 4-[(Dimethylamino)methyl]phenol contribute to its application?

A2: The reaction of 4-[(Dimethylamino)methyl]phenol with bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2-butylmalonate yields Tinuvin 144. [] This resulting compound possesses two piperidine rings, known for their role in the stabilizing mechanism of HALS. The presence of these rings, derived indirectly from 4-[(Dimethylamino)methyl]phenol, is crucial for its function as a light stabilizer.

Q3: Are there any other applications of 4-[(Dimethylamino)methyl]phenol mentioned in the research apart from HALS synthesis?

A3: Yes, the research mentions that 4-[(Dimethylamino)methyl]phenol is a component in a powder coating formulation. [] While its specific role within the coating isn't explicitly described, its presence suggests it may contribute to the coating's properties, such as stability or performance.

Q4: Can you provide information on the crystallographic studies of compounds derived from 4-[(Dimethylamino)methyl]phenol?

A4: The research describes the crystal structures of two compounds derived from 4-[(Dimethylamino)methyl]phenol: Tinuvin 144 [] and Dimethyl 2-butyl-2-(3,5-di-tert-butyl-4-hydroxybenzyl)malonate. [] Both compounds exhibit intermolecular hydrogen bonding within their crystal structures, which can influence their physical properties and stability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

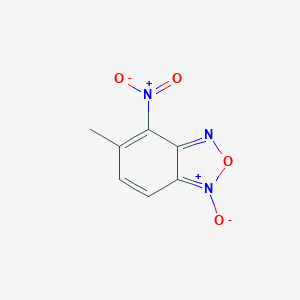

![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)